molecular formula C14H12N4O2S B11029805 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11029805
M. Wt: 300.34 g/mol
InChI Key: KKUYGFUVZDGXLG-UHFFFAOYSA-N
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Description

The compound 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a fused heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidine core. The compound is characterized by:

  • 2,3-dimethyl groups on the thiazole ring.
  • A 5-oxo moiety on the pyrimidine ring.
  • A pyridin-4-yl carboxamide group at position 4.

These structural features influence its physicochemical properties (e.g., solubility, stability) and biological interactions. Below, we compare this compound with structurally related derivatives, emphasizing substituent effects and functional group contributions.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2,3-dimethyl-5-oxo-N-pyridin-4-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-8-9(2)21-14-16-7-11(13(20)18(8)14)12(19)17-10-3-5-15-6-4-10/h3-7H,1-2H3,(H,15,17,19)

InChI Key

KKUYGFUVZDGXLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=NC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds similar to 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs have been explored for their ability to halt the proliferation of cancer cells. Studies have shown that derivatives of thiazole-pyrimidine compounds exhibit potent anticancer activity by targeting various CDK pathways, making them promising candidates for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , as well as antifungal efficacy against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Biochemical Probes

Due to its structural characteristics, this compound can serve as a biochemical probe in various biological assays. It can be utilized in molecular docking studies to predict interactions with target proteins involved in disease pathways. This application is crucial for drug discovery processes where understanding ligand-receptor interactions is essential .

Case Studies

Study Objective Findings
Prabhakar et al. (2024)Evaluate antibacterial and antifungal activitiesThe compound showed good efficacy against S. aureus and E. coli with significant inhibition zones during disc diffusion tests .
Ramesh et al. (2023)Investigate the anticancer potentialDerivatives exhibited inhibitory effects on CDK activity, leading to reduced proliferation in cancer cell lines .
Molecular Docking StudyAssess binding affinity with target proteinsHigh binding affinity was observed with CDK inhibitors, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes or receptors where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or interference with DNA replication in microbial cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The thiazolo[3,2-a]pyrimidine core is common among analogs, but substitutions at positions 2, 3, 5, 6, and 7 lead to significant functional divergence. Key examples include:

Compound Name/ID Core Structure R5 R6 R7 Other Substituents Key Properties/Activities Reference
Target Compound Thiazolo[3,2-a]pyrimidine 5-oxo N-(pyridin-4-yl) carboxamide - 2,3-dimethyl Potential enhanced solubility due to pyridinyl group -
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine 5-(4-Bromophenyl) Ethyl carboxylate 7-methyl 3-oxo, 2,3-dihydro Crystal structure with π-halogen interactions; moderate lipophilicity
2,3-Dimethyl-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () Thiazolo[3,2-a]pyrimidine 5-oxo N-(1-phenylethyl) carboxamide - 2,3-dimethyl Increased lipophilicity from phenylethyl group
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () Thiazolo[3,2-a]pyrimidine 5-(4-Methoxyphenyl) N-phenyl carboxamide 7-methyl 3-oxo, 2,3-dihydro Methoxy group enhances electron density; possible CNS activity
Ethyl 7-methyl-2-[2-(4-methylphenyl)hydrazono]-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine 5-phenyl Ethyl carboxylate 7-methyl 2-hydrazono, 3-oxo High yield (88%); solid-state stability

Key Differences and Implications

Substituent at Position 6 :

  • The pyridin-4-yl carboxamide in the target compound contrasts with ethyl carboxylate () or phenyl carboxamide (). The pyridinyl group may improve aqueous solubility and hydrogen-bonding capacity compared to phenyl or alkyl groups.

5-Oxo vs. 3-Oxo Groups: The target compound’s 5-oxo moiety differs from analogs with 3-oxo groups ().

Methyl vs. Bulky Substituents :

  • The 2,3-dimethyl groups in the target compound and reduce steric hindrance compared to 7-methyl () or 4-bromophenyl () substituents. Smaller substituents may enhance membrane permeability.

Crystal Packing and Conformation :

  • In , a related compound exhibits a puckered pyrimidine ring (deviation: 0.224 Å) and 80.94° dihedral angle between thiazolo-pyrimidine and benzene rings. The target compound’s pyridinyl group may alter these angles, affecting intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Biological Activity

2,3-Dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains both thiazole and pyrimidine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O2S, with a molecular weight of 300.34 g/mol. Its structure includes a pyridine moiety that enhances its pharmacological profile by allowing for specific interactions with biological targets.

PropertyValue
Molecular FormulaC14H12N4O2S
Molecular Weight300.34 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Anticancer Activity
Studies have shown that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer properties. For example, derivatives have been evaluated for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that certain synthesized compounds exhibited cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .

2. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This inhibition could lead to reduced cellular proliferation in rapidly dividing cells such as cancer cells.

3. Antimicrobial Activity
Preliminary studies indicate that thiazole-containing compounds can exhibit antimicrobial properties. The presence of the pyridine ring may enhance the interaction with microbial targets, leading to increased efficacy against bacterial strains .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Interference with DNA synthesis : By inhibiting enzymes like DHFR.
  • Induction of apoptosis : Certain derivatives may trigger programmed cell death in cancer cells.

Case Studies

Several studies highlight the biological efficacy of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Tumor Cell Lines : A series of synthesized derivatives were tested against MDA-MB-231 cells, revealing significant cytotoxicity with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents present on the thiazole ring .
  • Enzyme Inhibition Assays : Compounds were assessed for their ability to inhibit DHFR activity. The most potent inhibitors demonstrated a marked decrease in enzyme activity at low micromolar concentrations .

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